

Spectroscopic Profile of 5-Bromoindan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromoindan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromoindan-2-ol** (C₉H₉BrO). While experimental spectra for this specific compound are not readily available in public databases, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the characterization of such molecules in a research and drug development context.

Physicochemical Properties

A summary of the known physical and chemical properties of **5-Bromoindan-2-ol** is presented below. This data is essential for sample handling and for the interpretation of analytical results.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ BrO	--INVALID-LINK--[1]
Molecular Weight	213.07 g/mol	--INVALID-LINK--[1]
Melting Point	115-117 °C	--INVALID-LINK--[1]
Appearance	Expected to be a solid at room temperature	

Spectroscopic Data (Expected)

The following tables summarize the anticipated NMR, IR, and MS spectral data for **5-Bromoindan-2-ol**. These predictions are based on the analysis of its structural features and comparison with similar bromo-substituted indanol derivatives.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.4	d	1H	Ar-H
~7.2	dd	1H	Ar-H
~7.1	d	1H	Ar-H
~4.5	m	1H	CH-OH
~3.2	dd	1H	CH ₂
~2.9	dd	1H	CH ₂
~2.0	s (broad)	1H	OH

¹³C NMR (Carbon NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~142	Ar-C
~140	Ar-C
~130	Ar-CH
~128	Ar-CH
~125	Ar-CH
~120	Ar-C-Br
~75	CH-OH
~40	CH ₂

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
~1050	Strong	C-O stretch (secondary alcohol)
~600-500	Medium-Strong	C-Br stretch

MS (Mass Spectrometry)

m/z	Interpretation
212/214	[M] ⁺ molecular ion peak (characteristic 1:1 ratio for Bromine isotopes ⁷⁹ Br and ⁸¹ Br)
194/196	[M-H ₂ O] ⁺
133	[M-Br] ⁺
115	[M-Br-H ₂ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and can be adapted for the analysis of **5-Bromoindan-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a 5 mm NMR tube.
[\[2\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.
[\[3\]](#)
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse sequence is typically used.
 - Spectral Width: Set to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
 - Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
[\[2\]](#)
- ¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.
- Spectral Width: A wider spectral width is needed to cover the carbon chemical shift range (e.g., 0-220 ppm).
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.[\[2\]](#)
- Relaxation Delay: A delay of 2 seconds is appropriate.[\[2\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[\[2\]](#)
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.[\[2\]](#)
- Acquisition:
 - Spectral Range: Typically scanned from 4000 to 400 cm^{-1} .[\[2\]](#)
 - Resolution: A resolution of 4 cm^{-1} is generally sufficient.[\[2\]](#)
 - Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.[\[2\]](#)

- **Data Processing:** A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.^[2]

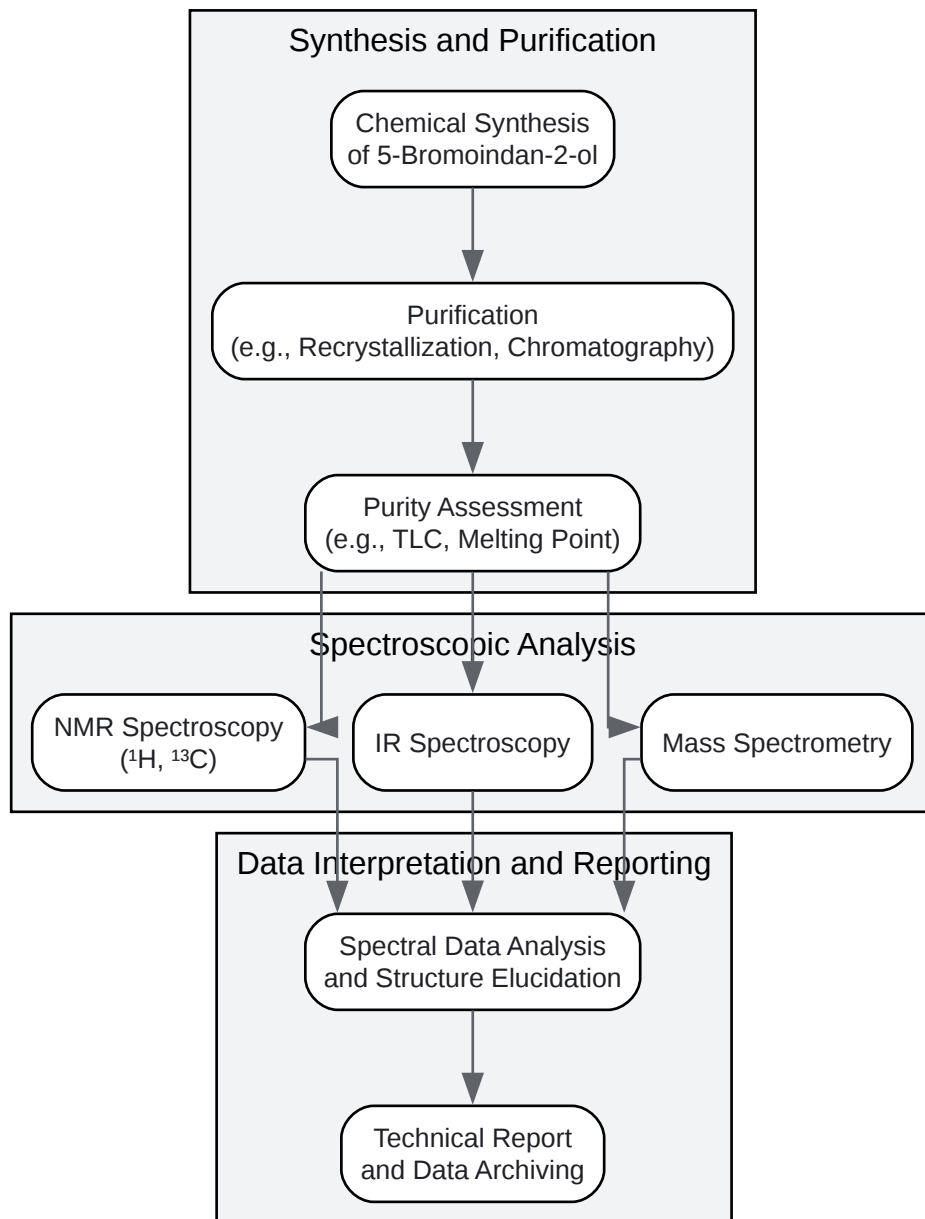
Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source is used. Electron Ionization (EI) is a common technique for this type of molecule. For softer ionization, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.
- **Acquisition:**
 - **Ionization Mode:** Select either positive or negative ion mode, depending on the analyte's properties.
 - **Mass Range:** Set the mass analyzer to scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
- **Data Analysis:** The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **5-Bromoindan-2-ol**.

General Workflow for Spectroscopic Characterization



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Workflow for Synthesis and Spectroscopic Analysis.

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